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Get Quote

This protocol is adapted from a peer-reviewed study that developed and validated an LC-MS/MS method for

the quantification of naquotinib (NQT) in a human liver microsome (HLM) matrix [1] [2].

Reagents and Chemicals

Analyte: Naquotinib (NQT) [1] [3].

Internal Standard (IS): Foretinib (FTB) [1] [2].
Precipitation Solvent: Acetonitrile (ACN), HPLC grade [1] [2].

Matrix: Human liver microsomes (HLMs) in phosphate buffer (pH 7.4) [1] [2].
Solvents for Stock Solutions: Dimethyl sulfoxide (DMSO) and mobile phase (45% ACN, 55% 10

mM ammonium formate, pH 4.2) [1].

Equipment

LC-MS/MS System: Rapid Resolution LC (Agilent 1200) coupled with a triple quadrupole mass

spectrometer (Agilent 6410 QQQ) [1].
Chromatography Column: Agilent Eclipse Plus C18 column (100 mm x 2.1 mm, 1.8 µm) [1].

Centrifuge: Capable of reaching 14,000 rpm and maintaining 4°C [1].
Filtration: Syringe filters, 0.22 µm pore size [1].

Step-by-Step Extraction Procedure

Sample Preparation: Add 1 mL of the standard or quality control sample (in HLM matrix) to a

microcentrifuge tube [1].
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Protein Precipitation: Add 2 mL of ice-cold ACN to the tube as a protein precipitating agent [1] [2].

Vortex the mixture thoroughly.
Centrifugation: Centrifuge the samples at 14,000 rpm for 12 minutes at 4°C to pellet the

precipitated proteins [1] [2].
Supernatant Collection: Carefully transfer 1 mL of the clear supernatant to a new, clean tube.

Internal Standard Addition: Add 50 µL of the foretinib working solution (1 µg/mL) to the
supernatant [1] [2].

Filtration (Optional but Recommended): Filter the final solution using a 0.22 µm syringe filter to
remove any residual particulates [1].

Analysis: Transfer the processed sample to an LC vial for analysis. The injection volume is 1 µL [1].

The workflow for the entire procedure, from sample preparation to data analysis, is summarized below:
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Start: Sample in HLM Matrix

1. Add 2 mL Ice-Cold ACN

2. Vortex Thoroughly

3. Centrifuge
14,000 rpm, 12 min, 4°C

4. Collect 1 mL Supernatant

5. Add 50 µL Internal Standard
(Foretinib)

6. Filter (0.22 µm)

7. Transfer to LC Vial

LC-MS/MS Analysis

Click to download full resolution via product page
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LC-MS/MS Analytical Method

This method was used for the separation and detection of NQT and the internal standard.

Chromatographic Conditions

Mobile Phase: Isocratic, consisting of 45% ACN and 55% 10 mM ammonium formate (pH 4.2) [1].

Flow Rate: 0.2 mL/min [1].
Column Temperature: 20 ± 2 °C [1].

Injection Volume: 1 µL [1].
Run Time: 4.0 minutes [1].

Mass Spectrometric Detection

Ion Source: Electrospray Ionization (ESI), positive mode [1].
Detection Mode: Multiple Reaction Monitoring (MRM) [1].

MRM Transitions and Parameters [1]:

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Fragmentor Voltage
(V)

Collision Energy
(eV)

Naquotinib

(NQT)

563 463 125 22

Naquotinib

(NQT)

563 323 130 18

Foretinib (IS) 633 128 145 20

Method Validation and Performance Data

The developed method was validated according to standard bioanalytical guidelines. Key performance data

for the assay are summarized below.
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Validation Parameters for NQT Quantification

Parameter Result

Linear Range 5 - 500 ng/mL [1] [2]

Correlation Coefficient (r²) ≥ 0.9999 [1] [2]

Limit of Detection (LOD) 0.78 ng/mL [1] [2]

Limit of Quantification (LOQ) 2.36 ng/mL [1] [2]

Intra-day Precision (% ) 0.99 - 2.58% [1] [2]

Intra-day Accuracy (%) -6.36 to 1.88% [1] [2]

Extraction Recovery (NQT) 98.61 ± 2.42% [1]

Extraction Recovery (IS) 98.7 ± 0.7% [1]

Application: Metabolic Stability Assessment

The validated method was applied to assess the metabolic stability of NQT in HLMs. The relationship

between the measured parameters is shown in the following workflow:
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Incubate NQT with HLMs
and NADPH

Sample at Time Intervals

Protein Precipitation
(Protocol above)

LC-MS/MS Analysis
(Method above)

Determine NQT
Remaining (%)

Calculate Slope (k)
from Ln Conc. vs. Time

Calculate in vitro t₁/₂
= 0.693 / k

Calculate Intrinsic Clearance (Clint)
= (0.693 / t₁/₂) × (mL incubation / mg microsomes) × (45 mg microsomes / g liver) × (20 g liver / kg body weight)

Classify Extraction Ratio
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Incubation Procedure: NQT (30 µM) was incubated with pooled HLMs (1.0 mg/mL) in phosphate
buffer (pH 7.4) containing 3.3 mM MgCl₂. The reaction was started by adding 1.0 mM NADPH and

carried out at 37°C in a shaking water bath [4].
Key Findings: The metabolic stability parameters determined for NQT were [1] [2]:

in vitro half-life (t₁/₂): 67.96 minutes
Intrinsic Clearance (Clint): 2.12 mL/min/kg

Interpretation: Based on these results, naquotinib is classified as a moderate extraction ratio
drug. This suggests a lower risk of drug accumulation in the body compared to some other tyrosine

kinase inhibitors (e.g., dacomitinib) [1].

Safety Considerations: Reactive Metabolite Profiling

A related study investigated the phase I metabolism of NQT and identified the formation of reactive

intermediates.

Findings: The study identified eight phase I metabolites formed via N-demethylation, oxidation,

hydroxylation, and reduction. It also detected three reactive electrophiles (two aldehydes and one
iminium ion) [4].

Significance: The generation of these reactive metabolites may be related to the reported side
effects of NQT and is an important consideration in the overall drug safety profile [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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